molecular formula C12H22N4O B11731158 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide

Cat. No.: B11731158
M. Wt: 238.33 g/mol
InChI Key: IYWCGAZAVPDFOU-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole-4-carboxamide with N,N-dipropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-ethyl-N,N-dipropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N,N-dipropyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

3-amino-1-ethyl-N,N-dipropylpyrazole-4-carboxamide

InChI

InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-16(6-3)14-11(10)13/h9H,4-8H2,1-3H3,(H2,13,14)

InChI Key

IYWCGAZAVPDFOU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CN(N=C1N)CC

Origin of Product

United States

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